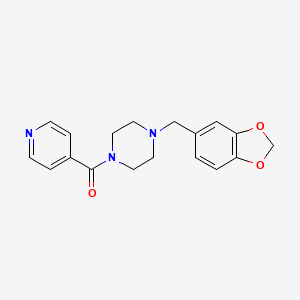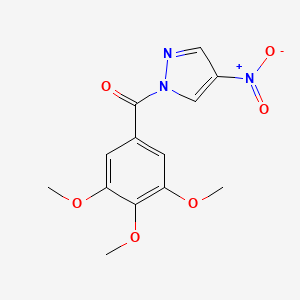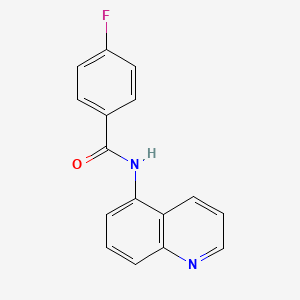
3-(5-chloro-2-ethoxyphenyl)-2-phenylacrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-chloro-2-ethoxyphenyl)-2-phenylacrylonitrile is a chemical compound that belongs to the family of acrylonitrile derivatives. It is also known as CEPN and has been widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of CEPN is based on its ability to generate singlet oxygen (^1O2) upon irradiation with light. Singlet oxygen is a highly reactive species that can react with biomolecules such as proteins, lipids, and DNA, leading to oxidative damage and cell death. CEPN can also bind to ion channels and modulate their activity, leading to changes in cellular function.
Biochemical and Physiological Effects:
CEPN has been shown to induce apoptosis in cancer cells upon irradiation with light. It has also been shown to inhibit the activity of ion channels such as TRPV1 and TRPM8, leading to changes in cellular function. In addition, CEPN has been shown to induce ROS production in cells, leading to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
CEPN has several advantages for lab experiments. It is a highly specific probe for singlet oxygen detection and can be used in a wide range of biological systems. It is also a potent photosensitizer for PDT of cancer and can be used in combination with other chemotherapeutic agents. However, CEPN has some limitations for lab experiments. It requires irradiation with light for its activation, which can limit its use in certain biological systems. In addition, CEPN can be toxic to cells at high concentrations, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the use of CEPN in scientific research. One direction is the development of new photosensitizers based on the structure of CEPN for PDT of cancer. Another direction is the use of CEPN as a molecular probe for the study of ion channels and their role in cellular function. In addition, the use of CEPN for the detection of ROS in biological systems can be further explored. Finally, the use of CEPN in combination with other chemotherapeutic agents for the treatment of cancer can be investigated.
Synthesemethoden
The synthesis of CEPN involves the reaction of 5-chloro-2-ethoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with benzaldehyde in the presence of piperidine to obtain the final product. The chemical structure of CEPN is shown below:
Wissenschaftliche Forschungsanwendungen
CEPN has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. It has also been used as a photosensitizer for photodynamic therapy (PDT) of cancer. In addition, CEPN has been used as a molecular probe for the study of protein-ligand interactions and as a tool for the study of ion channels.
Eigenschaften
IUPAC Name |
(Z)-3-(5-chloro-2-ethoxyphenyl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-2-20-17-9-8-16(18)11-14(17)10-15(12-19)13-6-4-3-5-7-13/h3-11H,2H2,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEKVZZJRRMLOZ-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=C(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=C(\C#N)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5739102.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5739110.png)



![2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5739149.png)

![6-bromo-2-(4-ethoxyphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5739170.png)

![2-[(2-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5739179.png)
![6-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B5739186.png)